molecular formula C11H17N3S B13261625 4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine

4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine

Cat. No.: B13261625
M. Wt: 223.34 g/mol
InChI Key: FUNVPRUITKZAEU-UHFFFAOYSA-N
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Description

4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a piperidin-4-ylmethylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.

    Introduction of the Piperidin-4-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a piperidin-4-ylmethylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyrimidine compounds .

Scientific Research Applications

4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine: Similar structure but with a different position of the piperidinylmethyl group.

    4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine: Contains a thieno ring instead of a pyrimidine ring.

Uniqueness

4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

4-methyl-2-(piperidin-4-ylmethylsulfanyl)pyrimidine

InChI

InChI=1S/C11H17N3S/c1-9-2-7-13-11(14-9)15-8-10-3-5-12-6-4-10/h2,7,10,12H,3-6,8H2,1H3

InChI Key

FUNVPRUITKZAEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC2CCNCC2

Origin of Product

United States

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